2-Bromo-6-chloro-N-methylpyridin-3-amine;hydrochloride
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Overview
Description
2-Bromo-6-chloro-N-methylpyridin-3-amine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-N-methylpyridin-3-amine;hydrochloride typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The reaction conditions often require heating and the presence of a suitable solvent to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.
Reduction Reactions: The compound can also undergo reduction reactions to form reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-6-chloro-N-methylpyridin-3-amine;hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Biological Research: It is employed in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-N-methylpyridin-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Bromo-6-methylpyridine: This compound is similar in structure but lacks the chlorine atom.
2-Chloro-6-methylpyridine: This compound is similar but lacks the bromine atom.
3-Amino-2-bromo-6-methylpyridine: This compound has an amino group instead of a methyl group.
Uniqueness: 2-Bromo-6-chloro-N-methylpyridin-3-amine;hydrochloride is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its utility in various chemical reactions and applications.
Properties
IUPAC Name |
2-bromo-6-chloro-N-methylpyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c1-9-4-2-3-5(8)10-6(4)7;/h2-3,9H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUQMVHEJQFVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(C=C1)Cl)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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